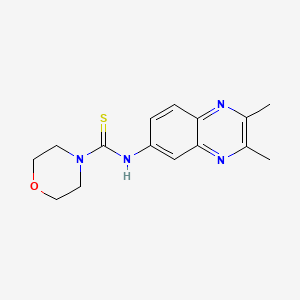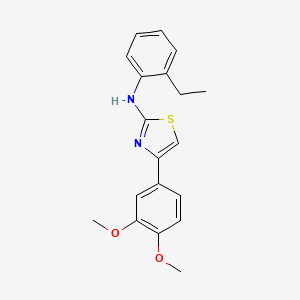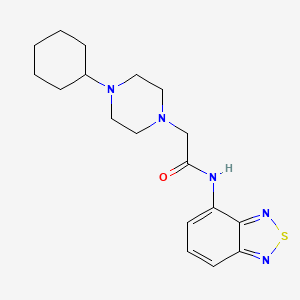![molecular formula C13H20N2O2 B4580352 2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B4580352.png)
2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions starting from basic precursors. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was achieved by acetylation protection of ferulic acid, followed by reaction with piperazine to obtain monosubstituted piperazine derivatives, and finally deacetylation to yield the target product, confirming the structure via IR, 1HNMR, and MS, with yields over 56.9% (Wang Xiao-shan, 2011).
Molecular Structure Analysis
Spectroscopic and quantum chemical computational studies have been utilized to characterize the molecular structure of related compounds. For example, spectroscopic investigations of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol highlighted its electronic structure characterized using density functional theory (DFT), with comparisons of experimental and theoretical infrared and electronic absorption spectra (B. Koşar & Ç. Albayrak, 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds in this class are often explored through their synthesis and subsequent reactions. A study on the 2:1 complex formation of 4-methylphenol with piperazine in solid and solution states revealed insights into the compound's behavior via hydrogen bonding and proton exchange processes (Zhimin Jin et al., 2001).
Physical Properties Analysis
Physical properties, including melting points and solubility, are critical for understanding a compound's applications. The synthesis and characterization of 5-methoxy-1-methyl-2-{[4-(2-hydroxyphenyl)piperazin-1-yl]methyl}-1Hindole (KAD22) presented its physical properties, including solid form and antioxidant activity, contributing to its potential as a dopamine D2 receptor agonist (A. Kaczor et al., 2021).
Chemical Properties Analysis
The chemical properties of such compounds, including reactivity with various agents and stability under different conditions, are fundamental aspects of research. For example, the synthesis and characterization of praseodymium (III) and neodymium (III) complexes containing a similar ligand highlighted its coordination chemistry and potential applications in antimicrobial activity (V. Geethalaksmi & C. Theivarasu, 2016).
Applications De Recherche Scientifique
Anticancer Activity
Research conducted by Sukria et al. (2020) explored the anticancer potential of a Schiff base compound synthesized from vanillin and p-anisidine, related to 2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol. The study aimed to test its stability and efficacy against T47D breast cancer cells, with findings indicating weak activity in inhibiting these cells. The IC50 value was found to be 353.038 μg/mL, suggesting a potential for further optimization in anticancer treatments (Sukria et al., 2020).
Copper(II) Sensing and Biological Activities
Mistri et al. (2016) synthesized and characterized a Cu(II) fluorescent chemosensor based on a piperazinyl moiety ligand, showcasing high selectivity for Cu(II) ions over other metal ions. The chemosensor's detection limit for Cu(II) was very close to the maximum allowable level in drinking water as recommended by the US EPA. Additionally, the synthesized Cu(II) complex exhibited catalytic activity in the aerobic oxidation of catechol and showed dose-dependent suppression of cell viability in human breast cancer (MCF7) cell lines, suggesting applications in environmental monitoring and anticancer therapy (Mistri et al., 2016).
Coordination Complexes for Apoptotic Cell Death
Li and Hu (2019) investigated the synthesis of tridentate Schiff base ligands leading to the construction of novel CuII and CoII coordination complexes. These complexes were found to induce reactive oxygen species (ROS) generation and lead to caspase-dependent apoptotic cell death in human intracranial aneurysm SF767 cells. This research points towards potential therapeutic applications of such complexes in treating diseases characterized by abnormal cell growth, such as cancer and aneurysms (Li & Hu, 2019).
Praseodymium (III) and Neodymium (III) Complexes
Geethalaksmi and Theivarasu (2016) derived a new unsymmetrical Schiff base ligand and synthesized metal complexes with Pr(III) and Nd(III), characterized through various analyses. These complexes demonstrated antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Geethalaksmi & Theivarasu, 2016).
Antioxidant Activity for Parkinson’s Disease
A study by Kaczor et al. (2021) designed a compound, KAD22, as a dopamine D2 receptor agonist with antioxidant activity aimed at treating Parkinson’s disease. Despite showing no affinity for the dopamine D2 receptor, KAD22 demonstrated potent antioxidant properties, highlighting its potential in therapeutic applications for neurodegenerative disorders (Kaczor et al., 2021).
Propriétés
IUPAC Name |
2-methoxy-4-[(4-methylpiperazin-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-14-5-7-15(8-6-14)10-11-3-4-12(16)13(9-11)17-2/h3-4,9,16H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYAUROCOILCFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4580286.png)
![methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4580290.png)
![N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B4580305.png)





![3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4580341.png)
![ethyl 4-{[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]amino}-4-oxo-2-butenoate](/img/structure/B4580346.png)

![5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4580370.png)
